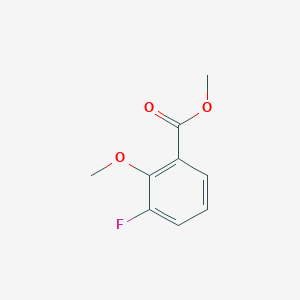![molecular formula C25H36O5 B025846 (E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal CAS No. 108663-78-1](/img/structure/B25846.png)
(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luffariellin B is a sesterterpene compound derived from the marine sponge Luffariella variabilis. It is known for its potent anti-inflammatory properties and is part of a group of compounds that includes manoalide and seco-manoalide .
Vorbereitungsmethoden
Luffariellin B is naturally produced by the sponge Luffariella variabilis. The compound can be extracted from the sponge using organic solvents. The synthetic route involves the interpretation of spectral data and chemical transformations to elucidate its structure
Analyse Chemischer Reaktionen
Luffariellin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxidized and reduced derivatives of Luffariellin B .
Wissenschaftliche Forschungsanwendungen
Luffariellin B has several scientific research applications:
Chemistry: It is used as a model compound for studying sesterterpene synthesis and transformations.
Biology: The compound is studied for its role in marine sponge defense mechanisms.
Medicine: Luffariellin B is investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: It is explored for its potential use in developing anti-inflammatory drugs.
Wirkmechanismus
Luffariellin B exerts its effects by inhibiting the activity of phospholipase A2, an enzyme involved in the inflammatory process. This inhibition reduces the production of pro-inflammatory molecules, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Luffariellin B is similar to other sesterterpenes like manoalide and seco-manoalide. it is unique due to its specific structural features and potent anti-inflammatory activity. Similar compounds include:
- Manoalide
- Seco-manoalide
- Luffariellin A .
Eigenschaften
CAS-Nummer |
108663-78-1 |
|---|---|
Molekularformel |
C25H36O5 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal |
InChI |
InChI=1S/C25H36O5/c1-17(2)25(13-6-8-19(25)4)14-12-18(3)7-5-9-20(16-26)10-11-22(27)21-15-23(28)30-24(21)29/h7,10,15-16,19,22,24,27,29H,1,5-6,8-9,11-14H2,2-4H3/b18-7+,20-10- |
InChI-Schlüssel |
FIJWKNVOCSKASL-YPEOXVRSSA-N |
SMILES |
CC1CCCC1(CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)C=O)C)C(=C)C |
Isomerische SMILES |
CC1CCCC1(CC/C(=C/CC/C(=C/CC(C2=CC(=O)OC2O)O)/C=O)/C)C(=C)C |
Kanonische SMILES |
CC1CCCC1(CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)C=O)C)C(=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate](/img/structure/B25768.png)

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)







![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)

